molecular formula C11H11F3O B2609750 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde CAS No. 1418296-99-7

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde

Cat. No.: B2609750
CAS No.: 1418296-99-7
M. Wt: 216.203
InChI Key: KPWPJILIJSVIEQ-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde typically involves the reaction of 4-isopropylbenzaldehyde with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a benzaldehyde moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWPJILIJSVIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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